Cas no 1891435-87-2 (1-4-(diethylamino)phenylcyclopropan-1-ol)

1-4-(Diethylamino)phenylcyclopropan-1-ol is a cyclopropane derivative featuring a diethylamino-substituted phenyl group and a hydroxyl functional group. This compound is of interest in synthetic organic chemistry due to its unique structural framework, which combines the steric constraints of the cyclopropane ring with the electronic effects of the diethylamino and hydroxyl moieties. Such characteristics make it a potential intermediate for the development of pharmaceuticals, agrochemicals, or specialty materials. Its rigid cyclopropane core may enhance binding affinity in bioactive molecules, while the polar hydroxyl group improves solubility and derivatization potential. The diethylamino group further contributes to its versatility in reactions involving nucleophilic or electron-donating pathways.
1-4-(diethylamino)phenylcyclopropan-1-ol structure
1891435-87-2 structure
Product name:1-4-(diethylamino)phenylcyclopropan-1-ol
CAS No:1891435-87-2
MF:C13H19NO
Molecular Weight:205.296063661575
CID:6578480
PubChem ID:117293831

1-4-(diethylamino)phenylcyclopropan-1-ol 化学的及び物理的性質

名前と識別子

    • 1-4-(diethylamino)phenylcyclopropan-1-ol
    • 1891435-87-2
    • EN300-1767737
    • 1-[4-(diethylamino)phenyl]cyclopropan-1-ol
    • インチ: 1S/C13H19NO/c1-3-14(4-2)12-7-5-11(6-8-12)13(15)9-10-13/h5-8,15H,3-4,9-10H2,1-2H3
    • InChIKey: LNXPULAUCUDZGL-UHFFFAOYSA-N
    • SMILES: OC1(C2C=CC(=CC=2)N(CC)CC)CC1

計算された属性

  • 精确分子量: 205.146664230g/mol
  • 同位素质量: 205.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 201
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 23.5Ų

1-4-(diethylamino)phenylcyclopropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1767737-0.25g
1-[4-(diethylamino)phenyl]cyclopropan-1-ol
1891435-87-2
0.25g
$906.0 2023-09-20
Enamine
EN300-1767737-0.5g
1-[4-(diethylamino)phenyl]cyclopropan-1-ol
1891435-87-2
0.5g
$946.0 2023-09-20
Enamine
EN300-1767737-2.5g
1-[4-(diethylamino)phenyl]cyclopropan-1-ol
1891435-87-2
2.5g
$1931.0 2023-09-20
Enamine
EN300-1767737-5.0g
1-[4-(diethylamino)phenyl]cyclopropan-1-ol
1891435-87-2
5g
$2858.0 2023-06-03
Enamine
EN300-1767737-10.0g
1-[4-(diethylamino)phenyl]cyclopropan-1-ol
1891435-87-2
10g
$4236.0 2023-06-03
Enamine
EN300-1767737-10g
1-[4-(diethylamino)phenyl]cyclopropan-1-ol
1891435-87-2
10g
$4236.0 2023-09-20
Enamine
EN300-1767737-0.1g
1-[4-(diethylamino)phenyl]cyclopropan-1-ol
1891435-87-2
0.1g
$867.0 2023-09-20
Enamine
EN300-1767737-1.0g
1-[4-(diethylamino)phenyl]cyclopropan-1-ol
1891435-87-2
1g
$986.0 2023-06-03
Enamine
EN300-1767737-0.05g
1-[4-(diethylamino)phenyl]cyclopropan-1-ol
1891435-87-2
0.05g
$827.0 2023-09-20
Enamine
EN300-1767737-5g
1-[4-(diethylamino)phenyl]cyclopropan-1-ol
1891435-87-2
5g
$2858.0 2023-09-20

1-4-(diethylamino)phenylcyclopropan-1-ol 関連文献

1-4-(diethylamino)phenylcyclopropan-1-olに関する追加情報

Recent Advances in the Study of 1-4-(diethylamino)phenylcyclopropan-1-ol (CAS: 1891435-87-2): A Comprehensive Research Brief

The compound 1-4-(diethylamino)phenylcyclopropan-1-ol (CAS: 1891435-87-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development. The following sections provide an in-depth analysis of recent studies, highlighting key methodologies, results, and implications for future research.

Recent studies have explored the synthetic pathways for 1-4-(diethylamino)phenylcyclopropan-1-ol, with particular emphasis on optimizing yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic cyclopropanation method that significantly improves the efficiency of synthesizing this compound. The study reported a yield of 85% under mild reaction conditions, using a palladium-based catalyst. This advancement is critical for scaling up production for preclinical and clinical studies.

In terms of biological activity, 1-4-(diethylamino)phenylcyclopropan-1-ol has shown promising results as a modulator of neurotransmitter receptors. A recent in vitro study published in Bioorganic & Medicinal Chemistry Letters demonstrated its high affinity for serotonin receptors (5-HT2A and 5-HT2C), suggesting potential applications in treating neuropsychiatric disorders such as depression and anxiety. The compound's ability to cross the blood-brain barrier was also confirmed, further supporting its therapeutic potential.

Another area of interest is the compound's role in cancer research. A 2024 study in Molecular Cancer Therapeutics investigated the cytotoxic effects of 1-4-(diethylamino)phenylcyclopropan-1-ol on various cancer cell lines. The results indicated selective toxicity against breast cancer cells (MCF-7) with an IC50 of 12.5 µM, while showing minimal effects on normal cells. Mechanistic studies revealed that the compound induces apoptosis via the mitochondrial pathway, making it a candidate for further development as an anticancer agent.

Despite these promising findings, challenges remain in the clinical translation of 1-4-(diethylamino)phenylcyclopropan-1-ol. Pharmacokinetic studies have identified rapid metabolism as a potential limitation, necessitating the development of prodrug formulations or structural analogs to enhance stability. Additionally, comprehensive toxicity studies are required to ensure safety before advancing to human trials.

In conclusion, 1-4-(diethylamino)phenylcyclopropan-1-ol (CAS: 1891435-87-2) represents a versatile compound with significant potential in both neuroscience and oncology. Recent advancements in synthesis and biological evaluation have laid a strong foundation for future research. However, addressing pharmacokinetic and toxicity challenges will be crucial for its successful development into a therapeutic agent. Continued interdisciplinary collaboration will be essential to unlock the full potential of this intriguing molecule.

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